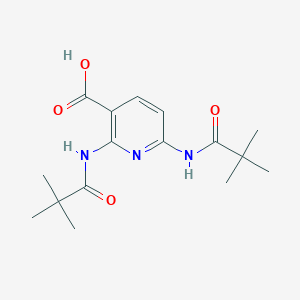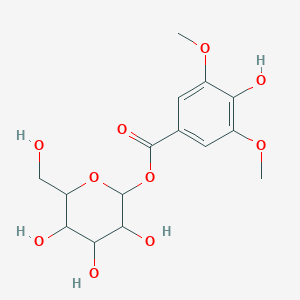![molecular formula C23H18N2O2S B12273708 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is an organic compound that features a methoxyphenyl group, a phenylquinazolinyl group, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinazoline derivative with a thiol compound.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Modified phenyl or quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanol: Similar structure with an alcohol group instead of a ketone.
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]propane: Similar structure with a propane linkage.
Uniqueness
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C23H18N2O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clé InChI |
NQVUXCJVMSJULD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


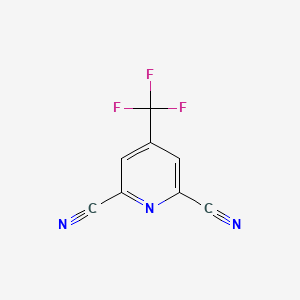
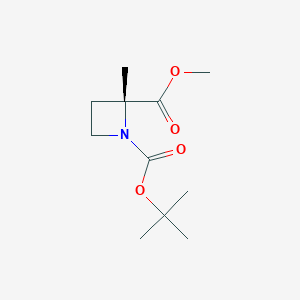
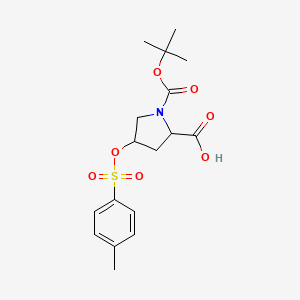
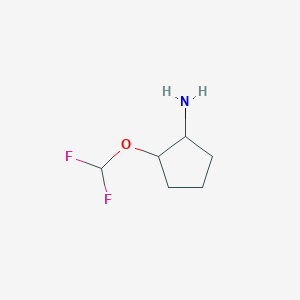

![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)
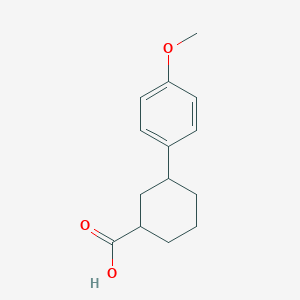
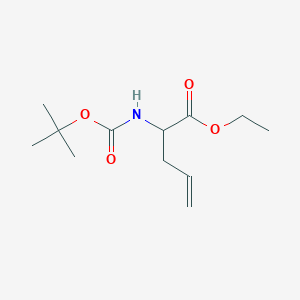
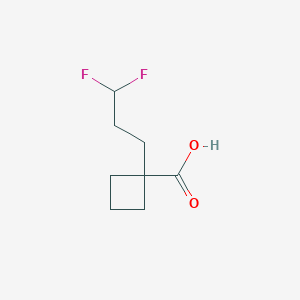
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
